molecular formula C12H12ClNO2 B8432654 2-(4-Chloro-2-formylphenyl)-4,4-dimethyl-4,5-dihydrooxazole

2-(4-Chloro-2-formylphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Cat. No. B8432654
M. Wt: 237.68 g/mol
InChI Key: AYUIAKBVMWPHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07495007B2

Procedure details

To a cold solution of 2-(4-chloro-phenyl)-4,4-dimethyl-oxazolidine (17.2 g, 82 mmol) in ethyl ether (100 mL) and hexane (100 mL) at −30° C. was added n-BuLi (1.6 M in hexane, 67 mL, 107 mmol). The mixture was allowed to warm to room temperature and stirred for 3 h, then cooled to −20° C. To the mixture was added DMF (12.6 mL), and the reaction mixture was allowed to warm to room temperature and stirred overnight. The mixture was poured into water (200 mL), extracted with ethyl ether for 3 times. The organic layers were combined, washed with water, dried over anhydrous Na2SO4, concentrated in vacuo to give the title product (13 g).
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[NH:12][C:11]([CH3:14])([CH3:13])[CH2:10][O:9]2)=[CH:4][CH:3]=1.[Li]CCCC.CN([CH:23]=[O:24])C.O>C(OCC)C.CCCCCC>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH2:10][C:11]([CH3:14])([CH3:13])[N:12]=2)=[C:4]([CH:3]=1)[CH:23]=[O:24]

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1OCC(N1)(C)C
Name
Quantity
67 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
12.6 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −20° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether for 3 times
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C=O)C1)C=1OCC(N1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.